6-ethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one
CAS No.: 859865-51-3
Cat. No.: VC7311531
Molecular Formula: C17H21NO2
Molecular Weight: 271.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 859865-51-3 |
|---|---|
| Molecular Formula | C17H21NO2 |
| Molecular Weight | 271.36 |
| IUPAC Name | 6-ethyl-4-(piperidin-1-ylmethyl)chromen-2-one |
| Standard InChI | InChI=1S/C17H21NO2/c1-2-13-6-7-16-15(10-13)14(11-17(19)20-16)12-18-8-4-3-5-9-18/h6-7,10-11H,2-5,8-9,12H2,1H3 |
| Standard InChI Key | SRSQPUKOLPPFOO-UHFFFAOYSA-N |
| SMILES | CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCCCC3 |
Introduction
Synthesis Pathways
The synthesis of "6-ethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one" involves multiple steps, typically starting with coumarin derivatives as precursors.
General Synthetic Route:
-
Base Chromen Synthesis:
-
Coumarins are synthesized via the Pechmann condensation of phenols with β-ketoesters.
-
-
Ethyl Substitution at Position 6:
-
Electrophilic substitution introduces the ethyl group at position 6 using ethyl halides under Friedel-Crafts alkylation conditions.
-
-
Piperidinylmethyl Addition at Position 4:
-
A Mannich reaction is employed to attach the piperidinylmethyl group to position 4 of the chromen ring.
-
Pharmacological Relevance
Coumarin derivatives, including those with piperidine moieties, are widely studied for their therapeutic potential due to their diverse biological activities:
-
Antimicrobial Activity: The piperidine group enhances membrane permeability in microbial cells.
-
Antioxidant Properties: The chromen backbone contributes to radical scavenging.
-
Neurological Applications: Piperidine derivatives are explored for their role in modulating neurotransmitter systems.
Research Implications
The substitution pattern in "6-ethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one" suggests it may serve as a lead compound for:
-
Developing enzyme inhibitors, such as acetylcholinesterase inhibitors.
-
Synthesizing fluorescent probes due to the chromophore properties of coumarins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume